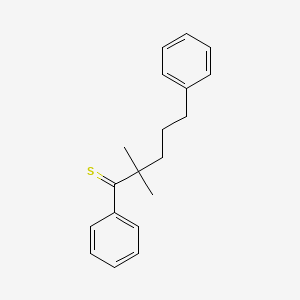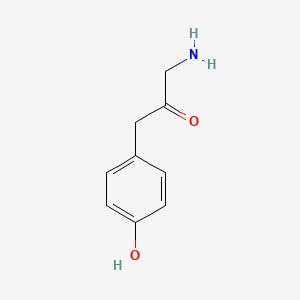
1-Amino-3-(4-hydroxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(4-hydroxyphenyl)propan-2-one is an organic compound that features both an amino group and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyphenylacetone with ammonia under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-(4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Amino-3-(4-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Amino-3-(4-hydroxyphenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways, leading to various physiological effects. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular functions.
Comparaison Avec Des Composés Similaires
Tyrosine: An amino acid with a similar structure, featuring an amino group and a hydroxyphenyl group.
Phenylalanine: Another amino acid with a related structure but lacking the hydroxy group.
4-Hydroxyphenylacetone: A compound with a similar phenyl structure but different functional groups.
Uniqueness: 1-Amino-3-(4-hydroxyphenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the study of biochemical pathways.
Propriétés
Numéro CAS |
54615-50-8 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1-amino-3-(4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NO2/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4,11H,5-6,10H2 |
Clé InChI |
LQVZWQREKVIMIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


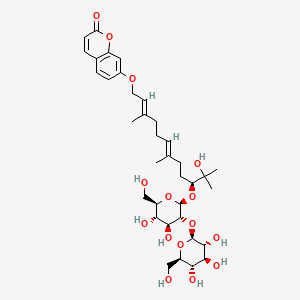
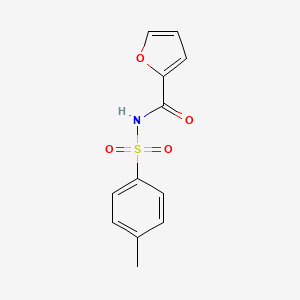
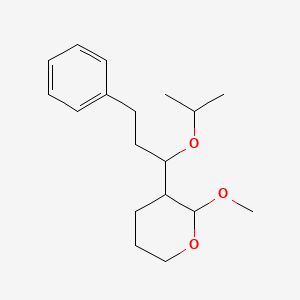
![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
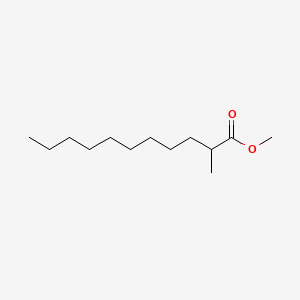

![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)

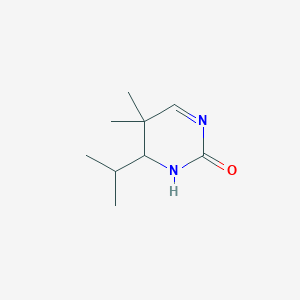
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)

![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)

